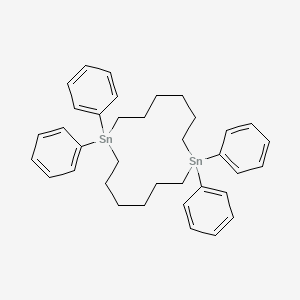
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane is a unique organotin compound characterized by its cyclic structure and the presence of tin atoms
Preparation Methods
The synthesis of 1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane typically involves the reaction of organotin precursors under specific conditions. One common method includes the use of phenyl-substituted tin compounds in a cyclization reaction. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the cyclic structure.
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organotin compounds and their reactivity.
Biology: Research is ongoing to explore its potential biological activity and interactions with biological molecules.
Industry: While not widely used industrially, it serves as a reference compound in the development of new organometallic materials.
Mechanism of Action
The mechanism by which 1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions.
Comparison with Similar Compounds
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane can be compared with other organotin compounds such as:
Tetraphenyltin: Similar in having phenyl groups attached to tin but lacks the cyclic structure.
Hexaphenylditin: Contains two tin atoms with phenyl groups but differs in its linear structure.
Cyclotetrastannane: Another cyclic organotin compound but with different substituents and ring size.
The uniqueness of this compound lies in its specific cyclic structure and the arrangement of tin and phenyl groups, which confer distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a range of applications in scientific research Its unique structure and reactivity make it a valuable subject of study in organometallic chemistry, with potential implications in biology, medicine, and industry
Properties
CAS No. |
87518-36-3 |
|---|---|
Molecular Formula |
C36H44Sn2 |
Molecular Weight |
714.2 g/mol |
IUPAC Name |
1,1,8,8-tetraphenyl-1,8-distannacyclotetradecane |
InChI |
InChI=1S/4C6H5.2C6H12.2Sn/c4*1-2-4-6-5-3-1;2*1-3-5-6-4-2;;/h4*1-5H;2*1-6H2;; |
InChI Key |
ZBGHZOXHZKMALY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC[Sn](CCCCCC[Sn](CC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


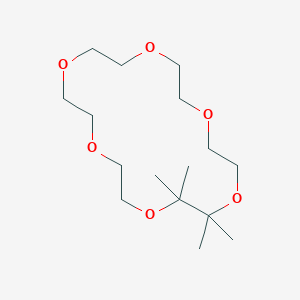
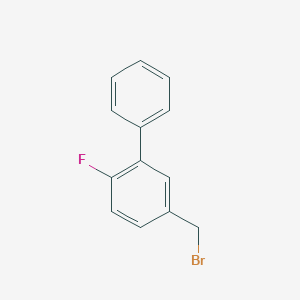
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
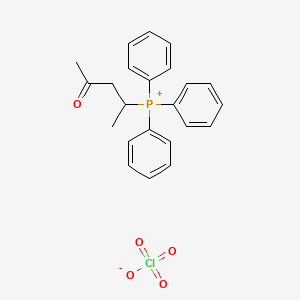
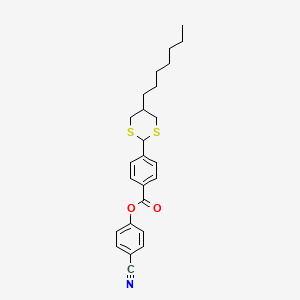
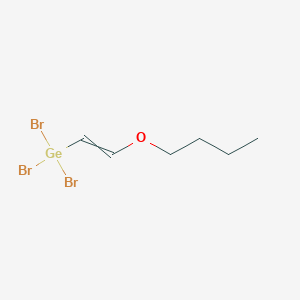



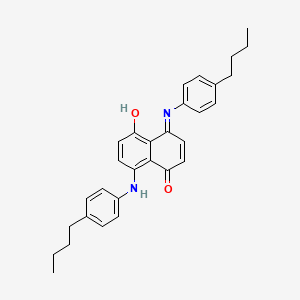
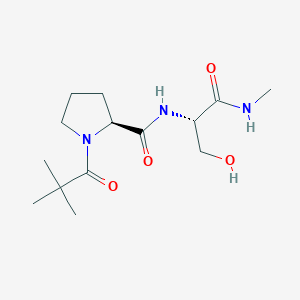
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
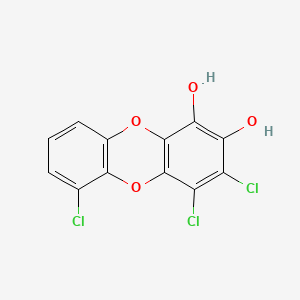
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
